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Compound of Interest

Compound Name: 4-Amino-2-methylnicotinaldehyde

Cat. No.: B13103329

Get Quote

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Topic: 4-
Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) Focus: Synthesis, Stability, and

Application in Friedländer Annulation.

Executive Summary & Chemical Identity[2][3]
4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carbaldehyde)

is a highly specialized heterocyclic building block. Its structural uniqueness lies in the ortho-

disposition of the amino (-NH₂) and formyl (-CHO) groups on a pyridine ring. This "ortho-

aminoformyl" motif is a privileged scaffold in medicinal chemistry, serving as the obligate

precursor for the synthesis of 1,6-naphthyridines via Friedländer-type condensation.
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Property Detail

IUPAC Name 4-Amino-2-methylpyridine-3-carbaldehyde

CAS Number 1060809-70-2

Molecular Formula C₇H₈N₂O

Molecular Weight 136.15 g/mol

Key Functionality
Ortho-amino aldehyde (Amphoteric, highly

reactive)

Primary Application
Precursor for 1,6-Naphthyridine Kinase

Inhibitors (FGFR4, Akt)

Stability Profile: The "Self-Condensation" Trap
The most critical technical insight for handling this molecule is its inherent instability. Unlike

simple aromatic aldehydes, 4-amino-2-methylnicotinaldehyde possesses both a nucleophile

(amine) and an electrophile (aldehyde) in close proximity.

Intrinsic Instability Mechanisms
Oligomerization: In solution, especially at high concentrations or acidic pH, the molecule

undergoes intermolecular Schiff base formation, leading to oligomers or polymers.

Oxidation: The electron-rich pyridine ring, activated by the amino group, is susceptible to air

oxidation, particularly at the formyl group (converting to the carboxylic acid) or the ring

nitrogens (N-oxide formation).

Hygroscopicity: The molecule readily absorbs moisture, which accelerates hydrolytic

degradation pathways.

Storage & Handling Protocol[1][4]
Temperature: Store at 2–8°C (short term) or -20°C (long term).

Atmosphere: Strictly under Argon or Nitrogen.
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State: Solid form is significantly more stable than solution. If solution storage is necessary,

use anhydrous DMSO or DMF and freeze.

Purification: If the compound darkens (sign of polymerization), repurify via flash

chromatography (DCM/MeOH) immediately before use.

Synthesis Methodologies
Two primary routes exist for accessing this scaffold. The choice depends on available

precursors and scale.

Method A: Vilsmeier-Haack Formylation (Direct
Functionalization)
This method utilizes the electron-donating power of the amino group to activate the pyridine

ring at the C3 position.

Precursor: 4-Amino-2-methylpyridine (or its N-acetyl protected analog to prevent

formamidine formation).

Reagents: POCl₃, DMF (Vilsmeier Reagent).[2]

Mechanism: Electrophilic aromatic substitution followed by hydrolysis.

Critical Step: Careful hydrolysis of the intermediate iminium salt is required to release the

free aldehyde without hydrolyzing the pyridine ring.

Method B: Oxidation of 4-Amino-2-methylpyridin-3-yl
methanol
A milder approach that avoids harsh acidic conditions of Vilsmeier-Haack.

Precursor: 4-Amino-2-methylpyridin-3-yl methanol.

Reagents: MnO₂ (activated) in CHCl₃ or DCM.

Conditions: Reflux or ambient temperature stirring.
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Advantage: Chemoselective for the alcohol; preserves the amino group.

Reactivity Landscape: The Friedländer
Annulation[6][7]
The definitive value of 4-amino-2-methylnicotinaldehyde is its role in the Friedländer

Synthesis. This reaction condenses the amino-aldehyde with a ketone (containing an α-

methylene group) to form a 1,6-naphthyridine ring system.

Reaction Mechanism
The reaction proceeds via a two-step cascade:

Intermolecular Aldol Condensation: The α-methylene of the ketone attacks the aldehyde of

the pyridine.

Intramolecular Cyclodehydration: The amino group attacks the ketone carbonyl, followed by

water elimination to aromatize the new ring.

Visualization of the Pathway
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Caption: Logical flow of the Friedländer annulation converting the pyridine precursor into the

bicyclic 1,6-naphthyridine scaffold.

Experimental Protocol: Green Synthesis of 1,6-
Naphthyridines
Objective: Synthesis of a substituted 1,6-naphthyridine using a modern, environmentally benign

protocol (Choline Hydroxide catalyzed).
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Reagents
Substrate: 4-Amino-2-methylnicotinaldehyde (1.0 equiv)

Coupling Partner: Acetophenone or cyclic ketone (1.0 equiv)

Catalyst: Choline Hydroxide (ChOH) (45 wt% in water, 10 mol%)

Solvent: Water (or solvent-free)

Step-by-Step Methodology
Charge: In a round-bottom flask, add 4-amino-2-methylnicotinaldehyde (1.0 mmol) and

the ketone (1.0 mmol).

Catalyst Addition: Add 10 mol% Choline Hydroxide solution. If the mixture is too viscous, add

1-2 mL of deionized water.

Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane) for the

disappearance of the aldehyde.

Workup:

Cool the mixture to room temperature.

The product often precipitates as a solid. Filter and wash with cold water/ethanol.

If oil forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-

5% MeOH in DCM).

Why this works: The choline hydroxide acts as a dual catalyst/solvent, promoting the initial

aldol condensation via base catalysis while solubilizing the reactants in the aqueous phase.

Applications in Drug Development[1][8][9][10]
The 1,6-naphthyridine scaffold derived from this intermediate is a bioisostere of quinoline and

isoquinoline, offering unique hydrogen-bonding vectors for kinase binding pockets.
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Target Class Therapeutic Area Mechanism of Action

FGFR4 Inhibitors Oncology (HCC)

The naphthyridine nitrogen

acts as a hinge binder in the

ATP pocket of Fibroblast

Growth Factor Receptor 4.

Akt Kinase Oncology

Inhibits the PI3K/Akt/mTOR

pathway; the scaffold provides

rigidity and metabolic stability.

P-CABs Gastroenterology

Structurally related to

Vonoprazan intermediates;

used in exploring novel

Potassium-Competitive Acid

Blockers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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